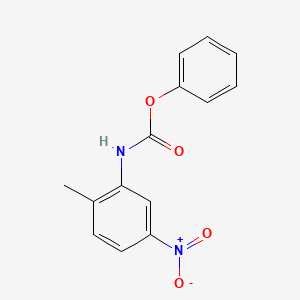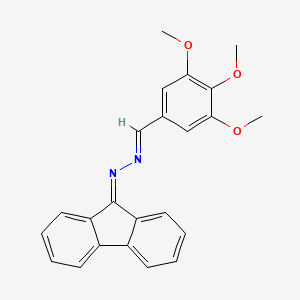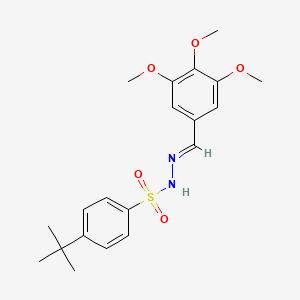
5-methoxy-1-indanone O-(2-methoxybenzoyl)oxime
Vue d'ensemble
Description
5-methoxy-1-indanone O-(2-methoxybenzoyl)oxime, also known as 5-MeO-IBO or IBO-2OMe, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of indanone oxime derivatives and is structurally similar to ibogaine, a psychoactive alkaloid found in the root bark of the African Tabernanthe iboga plant. However, 5-MeO-IBO does not possess the psychoactive effects of ibogaine and has been found to have a different mechanism of action.
Mécanisme D'action
5-methoxy-1-indanone O-(2-methoxybenzoyl)oxime has been found to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, sensory perception, and cognition. The activation of the 5-HT2A receptor by this compound leads to an increase in the levels of serotonin in the brain, which has been associated with the therapeutic effects of the compound.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to increase neuroplasticity, which is the brain's ability to adapt and change in response to stimuli. This effect has been associated with the potential therapeutic applications of this compound in the treatment of addiction and depression. The compound has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various conditions such as neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methoxy-1-indanone O-(2-methoxybenzoyl)oxime in lab experiments is its unique mechanism of action, which differs from other psychedelic compounds. This allows for a better understanding of the role of serotonin receptors in the brain and their potential therapeutic applications. However, one limitation of using this compound is its low potency compared to other psychedelic compounds, which may make it less effective in certain applications.
Orientations Futures
Further research is needed to fully understand the therapeutic potential of 5-methoxy-1-indanone O-(2-methoxybenzoyl)oxime. One future direction is to investigate the compound's potential in the treatment of addiction and depression. Another direction is to explore the use of this compound in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to understand the long-term effects of this compound use and its safety profile.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of various conditions. Its unique mechanism of action and biochemical and physiological effects make it an interesting compound for scientific research. Further research is needed to fully understand its therapeutic potential and safety profile.
Applications De Recherche Scientifique
Studies have shown that 5-methoxy-1-indanone O-(2-methoxybenzoyl)oxime has potential therapeutic applications in the treatment of various conditions such as addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been found to have a unique mechanism of action that involves the modulation of serotonin receptors in the brain, particularly the 5-HT2A receptor. This mechanism is similar to that of other psychedelic compounds such as psilocybin and LSD.
Propriétés
IUPAC Name |
[(E)-(5-methoxy-2,3-dihydroinden-1-ylidene)amino] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-13-8-9-14-12(11-13)7-10-16(14)19-23-18(20)15-5-3-4-6-17(15)22-2/h3-6,8-9,11H,7,10H2,1-2H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPRDWXPCCPSMX-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3OC)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3OC)/CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-pyridinyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3924326.png)
![N-({1-[(5-cyclopentyl-2-thienyl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B3924333.png)
![tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3924344.png)
![N-(2-methylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924353.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3924365.png)
![10-cyclohexylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3924369.png)
![2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3924393.png)
![2-(4-methylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B3924400.png)
![N-[(1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-ethoxyphenoxy)-N-methylethanamine](/img/structure/B3924421.png)

![9-(4-methoxyphenyl)-2-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B3924429.png)

![4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione](/img/structure/B3924437.png)